molecular formula C15H15NO2 B1641937 Methyl 5,6-dimethyl-4-phenylpicolinate CAS No. 57768-12-4

Methyl 5,6-dimethyl-4-phenylpicolinate

Cat. No.: B1641937
CAS No.: 57768-12-4
M. Wt: 241.28 g/mol
InChI Key: ZKWMSSQFTWSPNM-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethyl-4-phenylpicolinate is an organic compound with the molecular formula C15H15NO2. It is a derivative of picolinic acid, characterized by the presence of methyl and phenyl groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dimethyl-4-phenylpicolinate typically involves the esterification of 5,6-dimethyl-4-phenylpicolinic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dimethyl-4-phenylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5,6-dimethyl-4-phenylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethyl-4-phenylpicolinate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to active sites on proteins, thereby influencing their activity .

Comparison with Similar Compounds

  • Methyl 5,6-dimethyl-2-phenylpicolinate
  • Methyl 5,6-dimethyl-3-phenylpicolinate
  • Methyl 5,6-dimethyl-4-(2-methylphenyl)picolinate

Comparison: Methyl 5,6-dimethyl-4-phenylpicolinate is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the phenyl group can affect the compound’s ability to interact with biological targets, potentially leading to differences in efficacy and potency .

Properties

IUPAC Name

methyl 5,6-dimethyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-11(2)16-14(15(17)18-3)9-13(10)12-7-5-4-6-8-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMSSQFTWSPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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